An In-depth Technical Guide to 4-(Pyridin-3-yl)phenol: Structure, Properties, and Applications in Drug Discovery
An In-depth Technical Guide to 4-(Pyridin-3-yl)phenol: Structure, Properties, and Applications in Drug Discovery
Abstract
4-(Pyridin-3-yl)phenol is a bifunctional heterocyclic compound of significant interest to the pharmaceutical and materials science sectors. As a structural motif, it combines the hydrogen-bonding capabilities and aromatic interactions of a phenol with the basicity and coordination properties of a pyridine ring. This unique combination makes it a valuable scaffold in medicinal chemistry, particularly in the design of kinase inhibitors. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, and synthesis. We further explore its chemical reactivity, established roles in drug discovery, and essential safety protocols, offering a critical resource for researchers engaged in synthetic chemistry and drug development.
Molecular Structure and Physicochemical Properties
4-(Pyridin-3-yl)phenol is an aromatic molecule featuring a phenol ring substituted at the para-position with a pyridin-3-yl group. This arrangement dictates its electronic properties, reactivity, and potential for intermolecular interactions.
Chemical Structure and Identifiers
The molecule consists of a planar phenol ring directly connected via a carbon-carbon bond to the 3-position of a pyridine ring.
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IUPAC Name: 4-(Pyridin-3-yl)phenol[1]
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Synonyms: 4-(3-Pyridyl)phenol, 3-(4-Hydroxyphenyl)pyridine[1][2]
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Canonical SMILES: C1=CC(=CN=C1)C2=CC=C(C=C2)O[1]
Physicochemical Data
A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some properties are computationally predicted, they serve as valuable guides for experimental design.
| Property | Value | Source |
| Molecular Weight | 171.19 g/mol | [1] |
| Monoisotopic Mass | 171.068413911 Da | [1] |
| Appearance | Solid | [2] |
| XLogP3-AA (Predicted) | 2.1 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| Melting Point (°C) | Not widely reported. A structurally related, more complex molecule, 4-((2-(hydroxy(pyridin-4-yl)methyl)phenyl)ethynyl)benzyl-2-((3r,5r,7r)-adamantan-1-yl)acetate, has a reported melting point of 152.9-153.7 °C.[3] Pure, crystalline solids typically have sharp melting points, while impurities can lead to a broadened and depressed range.[4] | N/A |
| pKa | Not experimentally reported. The compound is amphoteric. The phenolic hydroxyl group is expected to be weakly acidic (pKa ~9-10, similar to phenol), while the pyridine nitrogen is weakly basic (pKa of pyridine is ~5.2).[5] | N/A |
| Solubility | Not experimentally reported. Expected to have low solubility in water but should be soluble in polar organic solvents like DMSO, DMF, and alcohols. | N/A |
Spectroscopic Characterization
Confirmation of the structure and purity of 4-(Pyridin-3-yl)phenol relies on a combination of spectroscopic techniques. Below are the predicted characteristics based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the eight aromatic protons and one phenolic proton.
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Phenolic Proton (-OH): A broad singlet, typically in the range of δ 4.0-7.0 ppm, whose chemical shift is highly dependent on solvent, concentration, and temperature. This peak will disappear upon exchange with D₂O.[6]
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Phenol Ring Protons: Two doublets are expected, characteristic of a 1,4-disubstituted (para) benzene ring. The protons ortho to the hydroxyl group will appear upfield (δ ~6.8-7.0 ppm) relative to the protons ortho to the pyridine ring (δ ~7.4-7.6 ppm).
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Pyridine Ring Protons: Four distinct signals are anticipated. The proton at the 2-position of the pyridine ring (adjacent to N and ortho to the C-C link) is expected to be the most downfield (δ ~8.6-8.8 ppm) due to the deshielding effect of the nitrogen atom. The other three pyridine protons will appear in the aromatic region (δ ~7.3-8.5 ppm) with splitting patterns dictated by their coupling constants.[7]
-
-
¹³C NMR: The carbon NMR spectrum should display 9 unique signals for the 11 carbon atoms, as two pairs of carbons on the phenol ring are chemically equivalent due to symmetry.
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Phenol Ring Carbons: The carbon bearing the hydroxyl group (C4') is expected around δ 155-160 ppm. The carbon attached to the pyridine ring (C1') will be around δ 128-132 ppm. The four C-H carbons will appear between δ 115-130 ppm.[8][9]
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Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2, C6) are the most deshielded, appearing in the δ 147-152 ppm range. The other carbons (C3, C4, C5) will resonate between δ 123-140 ppm.[8][9]
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Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[10]
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O-H Stretch: A strong and characteristically broad absorption band between 3200-3600 cm⁻¹ due to intermolecular hydrogen bonding of the phenolic hydroxyl group.[6][11]
-
Aromatic C-H Stretch: Medium to weak sharp peaks typically appear just above 3000 cm⁻¹ (approx. 3010-3100 cm⁻¹).[11]
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Aromatic C=C Stretch: Several medium-to-strong bands in the 1450-1610 cm⁻¹ region are characteristic of the benzene and pyridine rings.
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C-O Stretch: A strong absorption for the phenolic C-O bond is expected in the 1200-1260 cm⁻¹ range.[11]
Mass Spectrometry (MS)
In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ is expected at m/z 171. High-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₁H₉NO with high accuracy. Predicted electrospray ionization (ESI) adducts include [M+H]⁺ at m/z 172.07570 and [M+Na]⁺ at m/z 194.05764.[12]
Synthesis and Purification
The most reliable and versatile method for synthesizing 4-(Pyridin-3-yl)phenol is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This powerful C-C bond-forming reaction is widely used in both academic and industrial settings due to its functional group tolerance and high yields.[13]
Recommended Synthetic Protocol: Suzuki-Miyaura Coupling
This protocol describes the coupling of 4-bromophenol with 3-pyridinylboronic acid.
Reaction Scheme: (4-Bromophenol) + (3-Pyridinylboronic acid) --[Pd Catalyst, Base, Solvent]--> 4-(Pyridin-3-yl)phenol
Materials and Reagents:
-
4-Bromophenol (1.0 eq.)
-
3-Pyridinylboronic acid (1.2 eq.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq.)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq.)
-
1,4-Dioxane and Water (e.g., 4:1 mixture), degassed
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
Experimental Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or reaction vessel, add 4-bromophenol, 3-pyridinylboronic acid, and potassium carbonate.
-
Inert Atmosphere: Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical as the Pd(0) catalyst is oxygen-sensitive.
-
Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the stirring mixture. The mixture may change color.
-
Heating: Heat the reaction mixture to 85-90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material (4-bromophenol) is consumed (typically 4-12 hours).
-
Work-up:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer two more times with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Isolation: Filter the drying agent and remove the solvent under reduced pressure (rotary evaporation) to yield the crude product.
Causality Behind Choices:
-
Catalyst: Pd(PPh₃)₄ is a robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.
-
Base: Potassium carbonate is an effective inorganic base required to activate the boronic acid for the transmetalation step in the catalytic cycle.
-
Solvent System: The dioxane/water mixture provides good solubility for both the organic and inorganic reagents and facilitates the reaction. Degassing is essential to prevent oxidation of the catalyst.
Purification Workflow
The crude product is typically purified by flash column chromatography on silica gel.
Chemical Reactivity and Derivatization Potential
4-(Pyridin-3-yl)phenol possesses two reactive sites, the phenolic hydroxyl group and the pyridine nitrogen, making it a versatile building block for further chemical modification.
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Phenolic Reactivity: The hydroxyl group is nucleophilic and acidic. It can be readily alkylated or acylated to form ethers and esters, respectively. These modifications are often used in drug development to modulate properties like solubility, lipophilicity, and metabolic stability, or to serve as a prodrug.
-
Pyridine Reactivity: The lone pair of electrons on the pyridine nitrogen makes it basic and nucleophilic. It can be alkylated to form pyridinium salts or oxidized to an N-oxide. These modifications can alter the molecule's overall polarity and its ability to act as a hydrogen bond acceptor.
Relevance in Medicinal Chemistry and Drug Discovery
The combination of a phenol and a pyridine ring in a single scaffold is a privileged structure in medicinal chemistry. These moieties are frequently involved in critical binding interactions with biological targets.[14]
Role as a Pharmacophore for Kinase Inhibition
Many protein kinases, which are crucial targets in oncology and inflammatory diseases, utilize a conserved ATP binding site. The 4-(pyridin-3-yl)phenyl scaffold is well-suited to interact with this site:
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Pyridine Nitrogen: Often acts as a hydrogen bond acceptor, interacting with the "hinge region" of the kinase domain—a key interaction for many kinase inhibitors.
-
Phenolic Hydroxyl Group: Can act as either a hydrogen bond donor or acceptor, forming additional stabilizing interactions within the active site.
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Biaryl Core: The rigid aromatic system serves as an excellent scaffold to position other functional groups into specific pockets of the enzyme to enhance potency and selectivity.
Examples in Bioactive Molecules
The 4-(pyridin-3-yl) structural motif is a core component of several reported kinase inhibitors:
-
Phosphodiesterase 10A (PDE10A) Inhibitors: A series of potent and selective PDE10A inhibitors were developed based on a 4-(pyridin-3-yl)cinnoline core.[15]
-
PI3K/mTOR Inhibitors: The 3- and 4-hydroxyphenyl substituents on pyridopyrimidinyl scaffolds have been explored for their activity against phosphatidylinositol 3-kinase (PI3K) and mTOR, with the phenol group being critical for potent inhibition.[16][17]
-
PIKfyve/PIP4K2C Inhibitors: A dual inhibitor, RMC-113, is based on a 3-(pyridin-3-yl)ethynyl)isothiazolo[4,3-b]pyridine scaffold, highlighting the importance of the pyridin-3-yl group for potent enzymatic inhibition.[13]
The prevalence of this scaffold underscores its utility as a starting point for fragment-based and structure-based drug design campaigns targeting kinases and other enzyme classes.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-(Pyridin-3-yl)phenol is not universally available, data from analogous compounds like 4-(pyridin-4-yl)phenol and the parent compounds (phenol, pyridine) should be used to guide handling procedures.
-
Hazard Statements: Likely to be harmful if swallowed (Acute Toxicity, Oral) and to cause serious eye irritation or damage. May also cause skin and respiratory irritation.[18][19]
-
Precautionary Measures:
-
Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Avoid breathing dust. Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[19]
-
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Always consult a comprehensive, up-to-date SDS from the supplier before use.
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